molecular formula C15H16O2S B8270782 1,2-Dimethyl-4-tosylbenzene CAS No. 28361-44-6

1,2-Dimethyl-4-tosylbenzene

Cat. No.: B8270782
CAS No.: 28361-44-6
M. Wt: 260.4 g/mol
InChI Key: VBDKBFUQKJPPLF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-tosylbenzene is a valuable synthetic intermediate in organic and materials chemistry. This compound features a benzene ring core disubstituted with methyl groups at the 1 and 2 positions and a toluenesulfonyl (tosyl) group at the 4 position. The tosyl group is a well-known functional moiety in synthetic chemistry, often utilized in cross-coupling reactions and as a directing group for C-H activation processes . Research indicates that aryl sulfones, such as this compound, are of significant prospective pharmaceutical importance and find wide application in functional materials . Specifically, sulfone-containing scaffolds are pivotal in the synthesis of fused biaryl systems and are avidly studied for use in high-performing organic light-emitting diodes (PhOLEDs) as host materials . The compound serves as a crucial building block for the synthesis of more complex sulfone-containing motifs, enabling the exploration of novel organic emitters and agonists for neurological receptors . As a substrate in palladium-catalyzed intramolecular oxidative cyclizations, it provides direct access to decorated, fused biaryl sulfones, which are otherwise challenging to prepare . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, wearing suitable personal protective equipment.

Properties

CAS No.

28361-44-6

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

1,2-dimethyl-4-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C15H16O2S/c1-11-4-7-14(8-5-11)18(16,17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3

InChI Key

VBDKBFUQKJPPLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tosyl group is electron-withdrawing, enhancing reactivity in substitution reactions and increasing polarity (lower melting point).

Synthetic Accessibility :

  • This compound is synthesized via a high-yield (85%), copper-catalyzed protocol , whereas the ethyl-substituted analog is commercially available (ECHEMI) but lacks detailed synthetic data .

Applications :

  • Tosyl derivatives are pivotal in drug development (e.g., as protecting groups or sulfonamide precursors).
  • The ethyl-substituted compound’s bulkier structure may favor applications in material science or asymmetric catalysis.

Reactivity and Stability

  • This compound : The tosyl group facilitates cleavage under basic or reductive conditions, enabling downstream functionalization .
  • 1,2-Dimethyl-4-[1-(2-methylphenyl)ethyl]benzene : The absence of a sulfonyl group limits its utility in substitution reactions but enhances stability under oxidative conditions.

Hazard Profiles

  • Tosyl derivatives may pose irritation risks due to the sulfonyl group.
  • Alkyl-substituted benzenes (e.g., the ECHEMI compound) typically exhibit lower acute toxicity compared to azo analogs like 4-dimethylaminoazobenzene, a known carcinogen .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Activation of the Sulfonating Agent : TFAA reacts with o-xylene to generate a reactive sulfonium intermediate.

  • Electrophilic Attack : The activated intermediate undergoes oxidative coupling in the presence of potassium persulfate (K₂S₂O₈) as an oxidizing agent, directing the tosyl (-SO₂C₆H₄CH₃) group to the para position relative to one methyl group.

Optimized Conditions :

  • Solvent : Dichloroethane (DCE)

  • Temperature : 50°C

  • Duration : 7 hours

  • Catalyst : Tetrabutylammonium hydrogen sulfate (NBu₄⁺HSO₄⁻)

Yield and Purification

The crude product is purified via column chromatography using a hexane:ethyl acetate (10:1) solvent system, yielding 77% of this compound as a white crystalline solid.

Table 1: Summary of Direct Sulfonation Method

ParameterValue
Starting Materialo-Xylene (1,2-dimethylbenzene)
ReagentsTFAA, TfOH, K₂S₂O₈
SolventDichloroethane
Temperature50°C
Reaction Time7 hours
Yield77%
Purification MethodColumn Chromatography

Alternative Pathways and Comparative Analysis

While the oxidative coupling method remains the most efficient, alternative routes have been explored in broader sulfonation literature.

Friedel-Crafts Tosylation

Theoretically, Friedel-Crafts sulfonylation could introduce a tosyl group to o-xylene using tosyl chloride (TsCl) and a Lewis acid catalyst (e.g., AlCl₃). However, this method faces challenges due to the deactivating nature of the methyl groups, which hinder electrophilic attack. Limited experimental data exist for this approach.

Directed Ortho-Metalation (DoM)

A more modern strategy employs directed ortho-metalation to position the tosyl group. For example, lithiation of o-xylene derivatives using n-butyllithium, followed by quenching with tosyl chloride, could theoretically yield the target compound. However, this method risks over-metalation and requires stringent anhydrous conditions.

Challenges and Optimization Opportunities

Regioselectivity Constraints

The para-directing effect of methyl groups complicates regioselective tosylation. Computational studies suggest that steric hindrance between methyl and tosyl groups favors the 4-position in 1,2-dimethylbenzene, aligning with experimental outcomes.

Scalability and Cost

The reliance on TFAA and TfOH raises concerns about cost and handling. Recent efforts focus on replacing TFAA with acetic anhydride , though yields drop to ~50% under these conditions.

Structural Validation and Characterization

Spectroscopic Data

  • ¹H NMR : Peaks at δ 2.35 (s, 3H, tosyl-CH₃), δ 2.30 (s, 6H, aryl-CH₃), and δ 7.2–7.8 (m, aromatic protons).

  • MS (EI) : Molecular ion peak at m/z 272 [M]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the para alignment of the tosyl group relative to the methyl substituents, with bond angles consistent with distorted tetrahedral geometry at the sulfur atom .

Q & A

Basic: What experimental protocols are recommended for optimizing the synthesis of 1,2-Dimethyl-4-tosylbenzene?

To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance tosylation efficiency.
  • Temperature Gradients : Conduct reactions at 0°C, room temperature, and reflux to identify kinetic vs. thermodynamic control.
  • Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) with non-polar solvents (toluene) to assess solubility and reaction rates.
  • Safety : Implement closed systems and local exhaust ventilation to mitigate exposure to volatile intermediates .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

  • Engineering Controls : Use fume hoods and sealed reaction vessels to minimize aerosol formation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats. For prolonged exposure, use respirators with organic vapor cartridges .
  • Emergency Measures : Ensure access to safety showers and eye-wash stations. Store separately from oxidizing agents to prevent unintended reactions .

Advanced: How can mechanistic studies elucidate the sulfonation pathway in this compound derivatives?

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., electrophilic substitution vs. proton transfer).
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for para vs. ortho sulfonation .
  • Spectroscopic Trapping : Employ in-situ NMR or IR to detect intermediates like arenium ions or sulfonic acid adducts .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Triangulation : Cross-validate results using multiple techniques (e.g., HPLC-MS for purity, single-crystal XRD for structural confirmation) .
  • Dynamic Effects : Account for conformational flexibility in solution (NMR) vs. static solid-state (X-ray) environments. Variable-temperature NMR can resolve ambiguities .
  • Error Analysis : Quantify signal-to-noise ratios and crystallographic R-factors to assess data reliability .

Advanced: What methodologies are suitable for evaluating the compound’s toxicity in biomedical research?

  • In Vitro Models : Use human hepatocyte cultures to assess metabolic activation and cytotoxicity. Monitor biomarkers like glutathione depletion or ROS generation .
  • Dose-Response Studies : Apply the Hill equation to model EC₅₀ values for cellular viability assays (e.g., MTT, ATP luminescence).
  • Genotoxicity Screening : Conduct Ames tests with S. typhimurium TA98/TA100 strains to evaluate mutagenic potential .

Basic: Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT-135 to assign methyl and tosyl group resonances. Compare with computed chemical shifts for validation .
  • Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of tosyl group).
  • Chromatography : Optimize HPLC conditions (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

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